Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate
Overview
Description
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an anilino group and an ethyl ester
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 2-thio-containing pyrimidines, have diverse biological activities . They can interact with a variety of targets, leading to effects such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
The introduction of a thiol group in similar compounds provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been associated with a wide range of biological activities, suggesting that the effects at the molecular and cellular level could be diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate typically involves multiple steps, starting with the preparation of the pyrimidine ringThe final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-(2-{[4-(methyl)pyrimidin-2-yl]thio}anilino)acetate
- Ethyl 2-oxo-2-(2-{[4-(chloromethyl)pyrimidin-2-yl]thio}anilino)acetate
- Ethyl 2-oxo-2-(2-{[4-(fluoromethyl)pyrimidin-2-yl]thio}anilino)acetate
Uniqueness
Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to target proteins compared to similar compounds with different substituents .
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylanilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S/c1-2-24-13(23)12(22)20-9-5-3-4-6-10(9)25-14-19-8-7-11(21-14)15(16,17)18/h3-8H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCASIIDDBJGGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1SC2=NC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124493 | |
Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648427-21-8 | |
Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648427-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, oxo[[2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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